

Navigating Kinase Cross-Reactivity: A Comparative Analysis of (Rac)-AZD8186

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Compound of Interest

Compound Name: (Rac)-AZD8186

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For researchers, scientists, and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of **(Rac)-AZD8186**, a potent Phosphoinositide 3-kinase (PI3K) inhibitor, against a panel of kinases. Its performance is benchmarked against other notable PI3K inhibitors, Pictilisib (GDC-0941) and Alpelisib (BYL719), with supporting experimental data and methodologies.

(Rac)-AZD8186 is a selective inhibitor of PI3K β and PI3K δ isoforms.^{[1][2]} Its targeted activity against these specific isoforms makes it a valuable tool in cancer research, particularly in tumors with loss of the tumor suppressor PTEN, which leads to a dependency on the PI3K β isoform.^{[1][3]} This guide will delve into the specifics of its selectivity and how it compares to other PI3K inhibitors with different isoform preferences.

Comparative Kinase Inhibition Profile

The inhibitory activity of **(Rac)-AZD8186** and its alternatives, Pictilisib and Alpelisib, against the Class I PI3K isoforms is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC₅₀), illustrates the distinct selectivity profiles of these compounds.

Kinase	(Rac)-AZD8186 IC50 (nM)	Pictilisib (GDC-0941) IC50 (nM)	Alpelisib (BYL719) IC50 (nM)
PI3K α	35[3]	3[4][5]	4.6 - 5[6][7]
PI3K β	4[3]	33[4]	1156 - 1200[6][8]
PI3K γ	675[3]	75[4]	250[6][8]
PI3K δ	12[3]	3[4][5]	290[6][8]

(Rac)-AZD8186 demonstrates potent inhibition of PI3K β and PI3K δ , with significantly higher IC50 values for PI3K α and PI3K γ , indicating its dual β/δ selectivity.[3] In broader kinase screening, **(Rac)-AZD8186** has shown a high degree of selectivity, with over 100-fold selectivity against a panel of 74 protein and lipid kinases.[3] Furthermore, in a KinomeScan assay, no significant binding to 442 other kinases was observed at a concentration of 10 μ M.[3]

Pictilisib (GDC-0941) acts as a pan-Class I PI3K inhibitor, with potent activity against PI3K α and PI3K δ , and slightly less but still significant inhibition of PI3K β and PI3K γ . [4][5] It also exhibits inhibitory activity against the mammalian target of rapamycin (mTOR) with a 193-fold lower activity compared to PI3K α . [4]

Alpelisib (BYL719) is a highly selective inhibitor of PI3K α . [7][8] Its inhibitory activity against other Class I PI3K isoforms is substantially lower, with IC50 values in the triple-digit nanomolar to micromolar range. [6][8] For other kinases outside of the Class I PI3K family (and PI4Kb), the IC50 or Kd values for Alpelisib are reported to be at least 50-fold higher. [9]

Experimental Protocols

The determination of kinase inhibitory activity, as represented by the IC50 values, is commonly performed using in vitro kinase assays. A widely used method is a luminescent-based assay, such as the Kinase-Glo® assay.

Luminescent Kinase Assay (e.g., Kinase-Glo®)

Objective: To measure the activity of a kinase by quantifying the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP is indicative of kinase activity, and the potency of an inhibitor is determined by its ability to prevent ATP consumption.

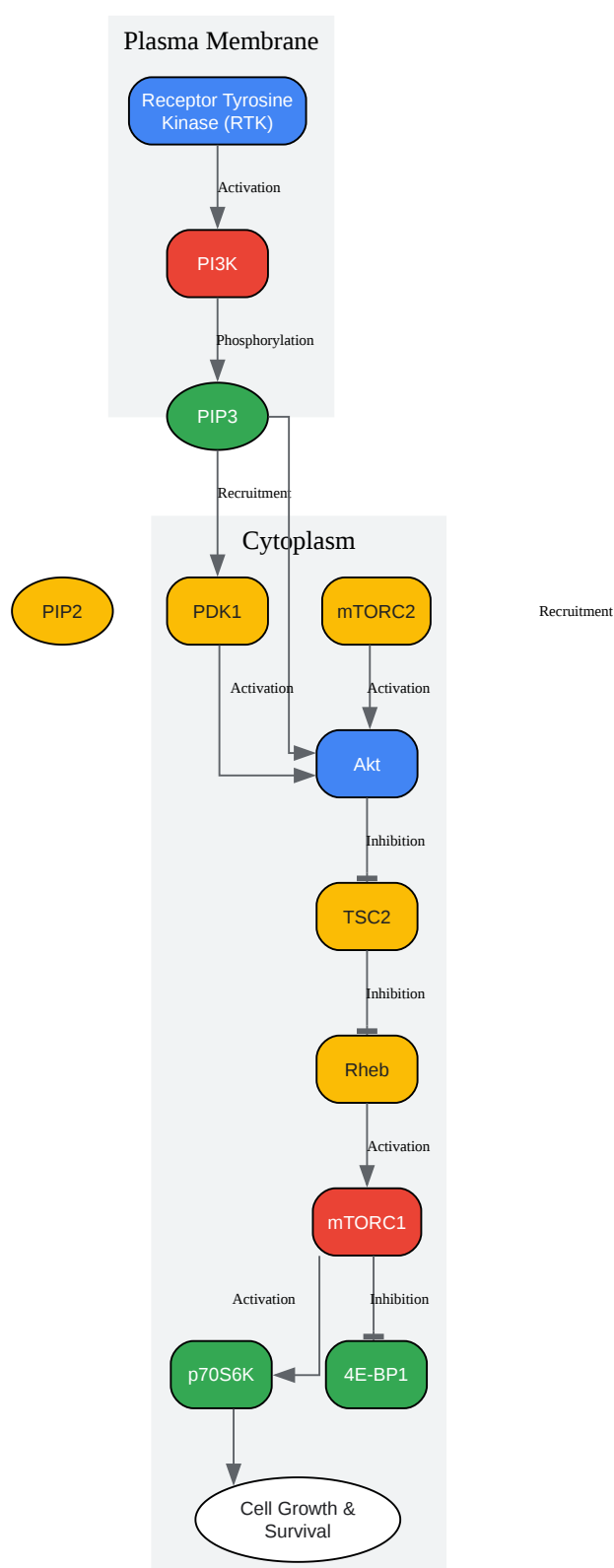
Principle: The assay relies on a thermostable luciferase enzyme that generates a luminescent signal in the presence of ATP. The intensity of the light produced is directly proportional to the ATP concentration. When a kinase consumes ATP to phosphorylate its substrate, the amount of available ATP decreases, resulting in a lower luminescent signal.

Methodology:

- **Kinase Reaction:** Recombinant kinase, a suitable substrate (e.g., a peptide or lipid), and ATP are combined in a reaction buffer in the wells of a microplate.
- **Inhibitor Addition:** The test compound, such as **(Rac)-AZD8186**, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
- **Incubation:** The reaction is incubated for a specific period to allow for the enzymatic reaction to proceed.
- **Luminescence Detection:** A reagent containing the luciferase enzyme and its substrate (luciferin) is added to each well. This terminates the kinase reaction and initiates the light-producing reaction.
- **Signal Measurement:** The luminescent signal is measured using a luminometer.
- **Data Analysis:** The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

PI3K/Akt/mTOR Signaling Pathway

(Rac)-AZD8186 and the compared inhibitors exert their effects by targeting key components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. The following diagram illustrates the core components and interactions within this pathway.



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PI3K/Akt/mTOR Signaling Pathway

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